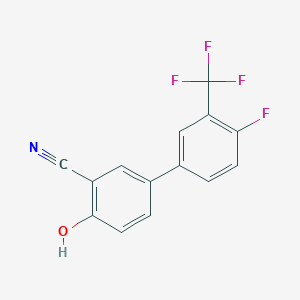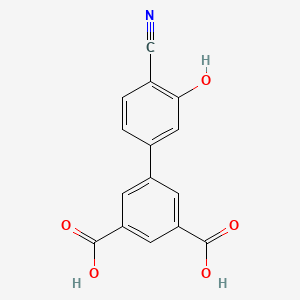![molecular formula C16H13FN2O2 B6377151 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261993-93-4](/img/structure/B6377151.png)
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% (2C5E3FP95) is an organofluorine compound that has a wide range of applications in scientific research. It is a synthetic compound with a high degree of purity and stability, making it an ideal choice for many laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various organic compounds, including: 1,2-benzisothiazole-3-carboxylic acid derivatives, which are used as potential anti-inflammatory agents; 1,2-benzisothiazole-3-carboxamides, which are used as potential anticancer agents; and 1,2-benzisothiazole-3-carbamates, which are used as potential antifungal agents. Additionally, 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been used in the synthesis of various heterocyclic compounds, such as 2-amino-5-cyano-4-methylthiazoles, which are used as potential antifungal agents.
Mecanismo De Acción
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been shown to interact with various biological molecules, including proteins and enzymes. It has been found to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and other related symptoms. Additionally, 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been found to interact with a number of proteins, including the estrogen receptor (ER) and the androgen receptor (AR). Inhibition of these proteins has been shown to reduce the production of hormones, such as estrogen and testosterone, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and other related symptoms, such as pain and swelling. Additionally, it has been found to reduce the production of hormones, such as estrogen and testosterone, which can lead to a variety of physiological effects, including reduced libido and infertility. Furthermore, 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been found to inhibit the activity of a number of enzymes, which can lead to a variety of metabolic effects, such as altered metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is its high degree of purity and stability, which makes it an ideal choice for many laboratory experiments. Additionally, 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is easy to synthesize and is relatively inexpensive. However, one of the main limitations of using 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further research could be conducted to investigate the mechanism of action of 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% and to develop more efficient and cost-effective synthesis methods. Furthermore, further research could be conducted to explore the potential of 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% as a diagnostic tool for the detection of various diseases. Finally, further research could be conducted to explore the potential of 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% as a drug delivery system for the delivery of therapeutic agents.
Métodos De Síntesis
2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is synthesized by a method known as the "alkylation of 2-cyano-5-chlorophenol with ethyl carbamate." In this method, 2-cyano-5-chlorophenol is reacted with ethyl carbamate in a reaction medium of dimethylformamide (DMF). The reaction is carried out at a temperature of 80°C for a period of three hours. After the reaction is complete, the product (2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%) is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(20)8-11/h3-8,20H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGSQBSFVECJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684974 |
Source


|
| Record name | 4'-Cyano-N-ethyl-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-93-4 |
Source


|
| Record name | 4'-Cyano-N-ethyl-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)


![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)



![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)

